1-(2-Nitrophenyl)pyrazole
Overview
Description
1-(2-Nitrophenyl)pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to the pyrazole ring. The molecular formula of this compound is C9H7N3O2, and it has a molecular weight of 189.17 g/mol .
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and some pyrazole derivatives have been reported as inhibitors of CDK2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Phenylpyrazole insecticides, a related class of compounds, function by blocking glutamate-activated chloride channels in insects . It’s important to note that the mode of action can vary significantly among different pyrazole derivatives.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
In silico adme predictions have been performed for some pyrazole derivatives .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-(2-Nitrophenyl)pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent for targeting specific cellular processes in disease treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. For example, this compound inhibits COX-2 by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. The ability of this compound to modulate enzyme activity and gene expression underscores its potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over time, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting COX-2 activity . At higher doses, this compound can cause toxic effects, such as liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of careful dosage optimization when using this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in increased water solubility and excretion. The involvement of this compound in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, this compound can bind to plasma proteins, such as albumin, which aids in its distribution throughout the body. The localization and accumulation of this compound in specific tissues are influenced by these transport and binding interactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through the presence of targeting signals and post-translational modifications . In the mitochondria, this compound can interact with mitochondrial proteins and influence cellular respiration and energy production. In the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin. The subcellular localization of this compound highlights its versatility in regulating various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)pyrazole can be synthesized through various methods. One common approach involves the nitration of pyrazole derivatives. The nitration reaction typically employs nitric acid or a mixture of nitric acid and sulfuric acid as nitrating agents . Another method involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions using nitric acid and sulfuric acid mixtures. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Reduction: The major product formed is 1-(2-Aminophenyl)pyrazole.
Substitution: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Scientific Research Applications
1-(2-Nitrophenyl)pyrazole has several applications in scientific research, including:
Comparison with Similar Compounds
- 3-(3-Nitrophenyl)pyrazole
- 3-(4-Nitrophenyl)pyrazole
- 1-(4-Nitrophenyl)pyrazole
Comparison: 1-(2-Nitrophenyl)pyrazole is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity and biological activity. For example, the ortho position of the nitro group in this compound may lead to different steric and electronic effects compared to the meta or para positions in similar compounds .
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPLOJFVHRTRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345499 | |
Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-17-9 | |
Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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